N-[2-(THIOPHEN-3-YL)ETHYL]-3-[4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE
Description
N-[2-(Thiophen-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide is a synthetic compound featuring a propanamide backbone substituted with a 4-(trifluoromethyl)phenyl group and a thiophen-3-yl ethyl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiophene ring contributes to π-π stacking interactions in biological targets. Its molecular formula is C₁₆H₁₆F₃NOS, with a molecular weight of 327.07 g/mol (calculated from constituent atomic masses).
Properties
IUPAC Name |
N-(2-thiophen-3-ylethyl)-3-[4-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NOS/c17-16(18,19)14-4-1-12(2-5-14)3-6-15(21)20-9-7-13-8-10-22-11-13/h1-2,4-5,8,10-11H,3,6-7,9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDDWHDETDFSFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)NCCC2=CSC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(THIOPHEN-3-YL)ETHYL]-3-[4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE typically involves multiple steps, starting with the preparation of the thiophene and trifluoromethyl phenyl intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction involves the coupling of a boronic acid derivative of thiophene with a halogenated trifluoromethyl phenyl compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(THIOPHEN-3-YL)ETHYL]-3-[4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Substitution: The trifluoromethyl phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the amide group can produce the corresponding amine.
Scientific Research Applications
N-[2-(THIOPHEN-3-YL)ETHYL]-3-[4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of N-[2-(THIOPHEN-3-YL)ETHYL]-3-[4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring and trifluoromethyl phenyl group can enhance its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
Synthetic Efficiency: Compound 10d (93.4% yield) and 10e (92.0% yield) demonstrate high synthetic efficiency compared to analogs like 10f (89.1%), likely due to the stabilizing effects of trifluoromethyl groups during synthesis . The target compound’s synthetic data are unavailable, but its simpler structure (vs.
Substituent Effects: Trifluoromethyl Position: Replacing a methylthio group with trifluoromethyl (e.g., in ’s compound 36) improved binding affinity, but substituting at the 3-position (vs. 4-) reduced activity (e.g., compound 49) . This highlights the importance of the 4-CF₃-phenyl group in the target compound. Thiophene Position: The target’s thiophen-3-yl group contrasts with thiophen-2-ylmethylene in ’s compound.
Functional Group Impact :
- Chloro vs. Thiophene : G1L () features a chloro and dimethyl group, reducing molecular weight (283.69 vs. 327.07) but likely decreasing π-π interactions compared to the target’s thiophene .
- Tetrazolyl vs. Thiazole : Compounds with tetrazolyl groups () exhibit distinct hydrogen-bonding capabilities compared to thiazole-containing analogs (), affecting solubility and receptor binding .
Pharmacological and Physicochemical Comparisons
- Lipophilicity : The target’s trifluoromethyl and thiophene groups enhance lipophilicity (logP ~3.5 estimated), favoring membrane permeability. In contrast, G1L’s chloro group may reduce logP (~2.8), impacting bioavailability .
- Binding Affinity : highlights that 4-CF₃-phenyl substitutions (as in the target) generally improve affinity over 3-CF₃-phenyl analogs (e.g., compound 49 vs. 36 ) .
- Metabolic Stability: The trifluoromethyl group in the target and 10d–10f reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs .
Biological Activity
N-[2-(Thiophen-3-YL)Ethyl]-3-[4-(Trifluoromethyl)Phenyl]Propanamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article delves into its biological activities, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 408.4 g/mol. Its structure includes:
- Thiophene ring : Known for its electron-rich nature, which can enhance reactivity.
- Piperazine moiety : Often associated with neuroactive properties.
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability, potentially improving bioavailability.
1. Antimicrobial Activity
Preliminary studies indicate that compounds similar to this compound exhibit various antimicrobial effects. The presence of the thiophene ring is particularly noted for its ability to interact with microbial membranes, potentially disrupting their integrity.
2. Anticancer Properties
Research suggests that derivatives with similar structures may possess anticancer activity. The trifluoromethyl group may contribute to enhanced interactions with cancer cell targets, making this compound a candidate for further evaluation in cancer therapy.
3. Central Nervous System Effects
The piperazine component is known for its neuroactive properties, possibly modulating neurotransmitter systems. This suggests potential applications in treating neurological disorders.
Case Studies and Research Findings
Recent studies have focused on the structure-activity relationships (SARs) of similar compounds, revealing insights into their biological efficacy:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-[2-(4-morpholinyl)-2-thiophen-3-yl]acetamide | Morpholine instead of piperazine | Antimicrobial |
| N-[2-(pyridin-3-yl)-N'-(trifluoromethyl)phenyl]ethanediamide | Pyridine ring present | Anticancer |
| 4-Methyl-N-[2-(thiophen-3-yl)-piperidin-1-yl]acetamide | Piperidine instead of piperazine | CNS activity |
These findings suggest that the unique combination of functional groups in this compound could lead to distinctive pharmacological profiles compared to other similar compounds.
Synthesis Methods
The synthesis of this compound can be approached through various methods, including:
- Electrophilic substitution reactions involving the thiophene ring.
- Nucleophilic reactions facilitated by the piperazine moiety.
These methods highlight the compound's potential reactivity and versatility in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
